

discovery and history of 3-phenylthiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 3-phenylthiophene-2-carboxylic Acid

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An In-depth Technical Guide to **3-Phenylthiophene-2-carboxylic Acid**: Discovery, Synthesis, and Applications

Introduction

3-Phenylthiophene-2-carboxylic acid, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique structural framework, featuring a thiophene ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 2-position, imparts favorable physicochemical and biological properties. This has led to its use as a key intermediate in the synthesis of a variety of compounds with therapeutic potential, most notably as inhibitors of poly (ADP-ribose) polymerase (PARP) and the fat mass and obesity-associated (FTO) protein. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of **3-phenylthiophene-2-carboxylic acid**, with a focus on detailed experimental protocols and the elucidation of its role in relevant biological pathways.

Historical Perspective and Discovery

The definitive first synthesis of **3-phenylthiophene-2-carboxylic acid** is not prominently documented in a single seminal publication. Instead, its emergence is rooted in the broader development of synthetic methodologies for thiophene derivatives throughout the 20th century. Early methods for constructing the thiophene ring, such as the Paal-Knorr and Hinsberg thiophene syntheses, laid the groundwork for accessing a wide array of substituted thiophenes.

Key synthetic strategies that are relevant to the synthesis of 3-substituted thiophene-2-carboxylic acids include the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis. The Gewald reaction, discovered by Karl Gewald in the 1960s, provides a versatile route to 2-aminothiophenes from α -cyanoesters, ketones or aldehydes, and elemental sulfur. While not a direct route to the title compound, it is a cornerstone for creating highly substituted thiophenes. The Fiesselmann synthesis, developed in the 1950s, offers a pathway to 3-hydroxy-2-thiophenecarboxylic acid derivatives.

An early and significant contribution to the synthesis of a closely related scaffold is found in a 1957 German patent (DE1055007B). This patent describes the preparation of 5-phenyl-3-aminothiophene-2-carboxylic acid methyl ester through the reaction of α,β -dihalogenonitriles with thioglycolic acid esters, followed by saponification to the free carboxylic acid[1]. Although this describes a different isomer and an amino-substituted derivative, it represents one of the earliest documented syntheses of a phenyl-substituted aminothiophene carboxylic acid, a structural motif closely related to the title compound.

The increasing interest in **3-phenylthiophene-2-carboxylic acid** in recent decades is largely driven by its utility as a building block in drug discovery. Its application as an intermediate in the synthesis of PARP inhibitors has been a significant driver for the development of efficient and scalable synthetic routes[2].

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of **3-phenylthiophene-2-carboxylic acid** is essential for its identification, purification, and application.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ O ₂ S	[3]
Molecular Weight	204.24 g/mol	[3]
Appearance	Yellow Solid	[2]
Melting Point	Not consistently reported	
Boiling Point	315.5 °C at 760 mmHg (Predicted)	
XlogP	3.1 (Predicted)	[3]
pKa	Not experimentally determined	

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of **3-phenylthiophene-2-carboxylic acid** is expected to show characteristic signals for the phenyl and thiophene protons. The thiophene protons will appear as doublets, and the phenyl protons will exhibit multiplets. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift ($\delta > 10$ ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically $\delta > 165$ ppm). The aromatic carbons of the phenyl and thiophene rings will appear in the range of δ 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer in the range of 2500-3300 cm^{-1} . A strong C=O stretching vibration will be observed around 1680-1710 cm^{-1} , with the frequency being lowered due to conjugation with the thiophene ring. C-H stretching vibrations for the aromatic rings will be seen above 3000 cm^{-1} , and various C=C and C-S stretching and bending vibrations will be present in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z 204. The fragmentation pattern is expected to involve the loss of CO₂ (m/z 160) and the carboxyl group

(m/z 159). The base peak is often the acylium ion ($\text{R}-\text{CO}^+$) resulting from the cleavage of the C-Y bond.

Experimental Protocols for Synthesis

Several synthetic routes can be envisioned for the preparation of **3-phenylthiophene-2-carboxylic acid**. Below are detailed protocols for two plausible methods.

Method 1: Modified Gewald Synthesis Approach

This method involves the synthesis of a 2-amino-3-phenylthiophene precursor via a Gewald-type reaction, followed by diazotization and hydrolysis to install the carboxylic acid group.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This step follows the principles of the Gewald reaction.

- Reactants:
 - Phenylacetaldehyde (1.0 eq)
 - Ethyl cyanoacetate (1.0 eq)
 - Elemental sulfur (1.1 eq)
 - Morpholine (catalytic amount)
 - Ethanol (solvent)
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetaldehyde, ethyl cyanoacetate, and ethanol.
 - Add a catalytic amount of morpholine to the mixture.
 - Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

- Add elemental sulfur to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Step 2: Diazotization of the Aminothiophene and Conversion to the Carboxylic Acid

- Reactants:
 - Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 eq)
 - Sodium nitrite (1.1 eq)
 - Hydrochloric acid (excess)
 - Copper(I) cyanide (catalyst for Sandmeyer reaction to nitrile, followed by hydrolysis) or direct hydrolysis of the diazonium salt.
- Procedure (Illustrative for conversion to nitrile and then acid):
 - Dissolve the aminothiophene in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
 - Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution for 30 minutes.
 - In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

- Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
- Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
- Extract the resulting nitrile with an organic solvent.
- Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., H_2SO_4) or base (e.g., NaOH) followed by acidification.
- Purify the final product, **3-phenylthiophene-2-carboxylic acid**, by recrystallization.

Method 2: Fiesselmann-Type Synthesis and Subsequent Modification

This approach involves the construction of a substituted thiophene ring followed by functional group interconversion. A plausible route starts from ethyl 3-oxo-3-phenylpropanoate.

- Reactants:

- Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)
- Ethyl thioglycolate (1.0 eq)
- Sodium ethoxide (base)
- Ethanol (solvent)

- Procedure:

- Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath and add ethyl thioglycolate dropwise.
- To this mixture, add ethyl 3-oxo-3-phenylpropanoate dropwise, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction to stir at room temperature overnight.
- The reaction is expected to yield an intermediate that can be cyclized and aromatized to a thiophene derivative. This may require further reaction steps such as dehydration and oxidation.
- The resulting thiophene ester can then be hydrolyzed to **3-phenylthiophene-2-carboxylic acid** using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification with HCl).

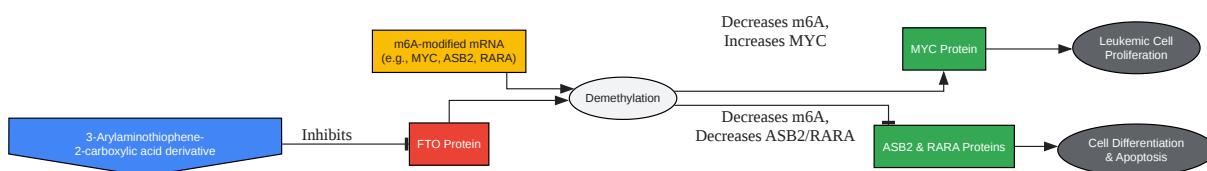
Biological Significance and Signaling Pathways

3-Phenylthiophene-2-carboxylic acid and its derivatives have garnered significant attention for their roles as inhibitors of key enzymes involved in disease pathogenesis.

FTO Inhibition

The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Overexpression of FTO is implicated in various cancers, including acute myeloid leukemia (AML). Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent and selective inhibitors of FTO^[4].

Mechanism of Action: These inhibitors act by binding to the active site of the FTO enzyme, preventing the demethylation of N⁶-methyladenosine (m⁶A) on mRNA. This leads to an increase in m⁶A levels in cancer cells, which in turn affects the stability and translation of key oncogenic transcripts. For instance, inhibition of FTO has been shown to decrease the expression of the MYC oncogene and increase the expression of tumor suppressors like ASB2 and RARA, ultimately leading to cell cycle arrest and apoptosis in AML cells^{[4][5]}.



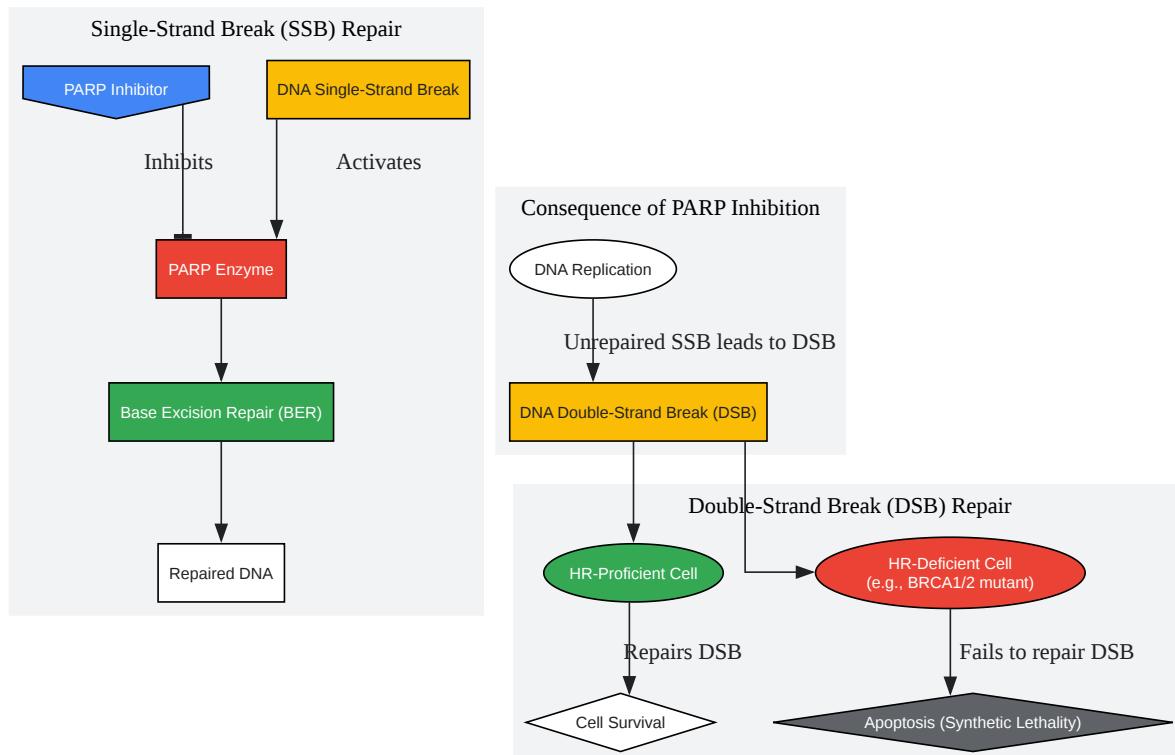
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FTO Inhibition Pathway

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). **3-Phenylthiophene-2-carboxylic acid** is a known intermediate in the synthesis of certain PARP inhibitors[2].

Mechanism of Action: PARP inhibitors function through a mechanism known as "synthetic lethality." In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into double-strand breaks (DSBs). The HR-deficient cells are unable to accurately repair these DSBs, leading to genomic instability and cell death.



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PARP Inhibition and Synthetic Lethality

Conclusion

3-Phenylthiophene-2-carboxylic acid stands as a testament to the enduring importance of heterocyclic chemistry in modern science. While its early history is intertwined with the broader development of thiophene synthesis, its contemporary significance is firmly established through its role as a versatile intermediate in the creation of targeted therapeutics. The ability to access

this scaffold through various synthetic strategies, coupled with the profound biological impact of its derivatives as FTO and PARP inhibitors, ensures that **3-phenylthiophene-2-carboxylic acid** will remain a molecule of high interest to researchers in drug discovery and organic synthesis for the foreseeable future. Further exploration of its chemical space is likely to yield novel compounds with enhanced potency and selectivity, contributing to the development of next-generation medicines.

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